5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Description
3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one family This compound is characterized by its unique structure, which includes a thioxo group and a pyrido-thieno-pyrimidine core
Properties
IUPAC Name |
5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-8(2)5-7-17-13(18)11-10(16-14(17)19)9-4-3-6-15-12(9)20-11/h3-4,6,8H,5,7H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPNHMXBQBJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments at the C(2) position . The reaction conditions often include the use of aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel .
Chemical Reactions Analysis
3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioxo group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Scientific Research Applications
3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a candidate for anticancer drug development.
Materials Science: Its unique structure allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). Molecular docking studies have shown that this compound can bind to the active site of EGFR, inhibiting its kinase activity and thereby exerting antitumor effects . The pathways involved in this mechanism include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one include other pyrido-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds have shown reactivity with various aldehydes and formamide.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have demonstrated potential as EGFR kinase inhibitors and antitumor agents.
The uniqueness of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique sulfur and nitrogen functionalities. The IUPAC name reflects its intricate structure, which includes multiple rings and functional groups that may influence its reactivity and biological interactions.
Chemical Formula
- Molecular Formula: C₁₃H₁₈N₄S₂
- Molecular Weight: 306.44 g/mol
Structural Features
- Triazatricyclo Structure: Imparts rigidity and potential for specific interactions with biological targets.
- Sulfanylidene Group: May enhance reactivity towards nucleophiles or participate in redox reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
- Enzyme Inhibition: The presence of the triazole moiety may allow for interaction with enzyme active sites, potentially inhibiting key metabolic pathways.
- Antioxidant Activity: Compounds containing sulfur have been noted for their antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Studies
In vitro studies have demonstrated that related compounds show significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that a derivative of the triazatricyclo framework exhibited minimum inhibitory concentrations (MIC) lower than 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A recent investigation evaluated the antibacterial properties of various triazatricyclo compounds, including the target compound.
- Results indicated a strong correlation between structural modifications and increased antibacterial potency.
-
Case Study 2: Enzyme Interaction
- Another study focused on the inhibition of specific enzymes (e.g., dihydrofolate reductase) by triazatricyclo derivatives.
- The results showed that the compound could effectively inhibit enzyme activity at micromolar concentrations.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
